molecular formula C15H17ClN4O3 B11306439 Ethyl 4-[(7-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(7-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11306439
M. Wt: 336.77 g/mol
InChI Key: DKDOVBAIVVDYRA-UHFFFAOYSA-N
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Description

ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring fused with a piperazine moiety, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chloro group at the desired position on the imidazo[1,2-a]pyridine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling with piperazine: The chlorinated imidazo[1,2-a]pyridine is then coupled with piperazine under reflux conditions in the presence of a suitable base.

    Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for targeting infectious diseases and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.

    Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact molecular pathways depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE can be compared with other imidazo[1,2-a]pyridine derivatives:

    Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the piperazine moiety.

    Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate: Chlorine substitution at a different position.

    Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate: Methyl group instead of chlorine.

The uniqueness of ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE lies in its combined structural features, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C15H17ClN4O3

Molecular Weight

336.77 g/mol

IUPAC Name

ethyl 4-(7-chloroimidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H17ClN4O3/c1-2-23-15(22)19-7-5-18(6-8-19)14(21)12-10-20-4-3-11(16)9-13(20)17-12/h3-4,9-10H,2,5-8H2,1H3

InChI Key

DKDOVBAIVVDYRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN3C=CC(=CC3=N2)Cl

Origin of Product

United States

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